molecular formula C17H21F6N B13706280 1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine

1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B13706280
M. Wt: 353.34 g/mol
InChI Key: IIVMEMYCGBCSEF-UHFFFAOYSA-N
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Description

1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a cyclobutyl and butylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes derived from this compound back to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3,5-Bis(trifluoromethyl)phenyl]ethanol
  • 1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine
  • 1-[3,5-Bis(trifluoromethyl)phenyl]ethenone

Uniqueness

1-[1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutyl]-3-methyl-1-butylamine is unique due to its cyclobutyl ring structure, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H21F6N

Molecular Weight

353.34 g/mol

IUPAC Name

1-[1-[3,5-bis(trifluoromethyl)phenyl]cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C17H21F6N/c1-10(2)6-14(24)15(4-3-5-15)11-7-12(16(18,19)20)9-13(8-11)17(21,22)23/h7-10,14H,3-6,24H2,1-2H3

InChI Key

IIVMEMYCGBCSEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

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